molecular formula C9H14O2 B12450295 Ethyl 3-cyclobutylprop-2-enoate

Ethyl 3-cyclobutylprop-2-enoate

Cat. No.: B12450295
M. Wt: 154.21 g/mol
InChI Key: MTSXEFJYMRCFOZ-UHFFFAOYSA-N
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Description

Ethyl 3-cyclobutylprop-2-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound features a cyclobutyl group attached to a prop-2-enoate moiety, making it a unique structure within the ester category.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-cyclobutylprop-2-enoate can be synthesized through various organic reactions. One common method involves the esterification of 3-cyclobutylprop-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-cyclobutylprop-2-enoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 3-cyclobutylprop-2-enoic acid and ethanol.

    Reduction: Using reducing agents such as lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed:

    Hydrolysis: 3-cyclobutylprop-2-enoic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 3-cyclobutylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-cyclobutylprop-2-enoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Ethyl acetate: Commonly used as a solvent in various applications.

    Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.

    Ethyl propionate: Another ester with applications in the food and fragrance industries.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

ethyl 3-cyclobutylprop-2-enoate

InChI

InChI=1S/C9H14O2/c1-2-11-9(10)7-6-8-4-3-5-8/h6-8H,2-5H2,1H3

InChI Key

MTSXEFJYMRCFOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1CCC1

Origin of Product

United States

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